N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea
Description
This compound features a urea (-NH-CO-NH-) bridge connecting two aromatic moieties: a 2-(1-benzofuran-2-yl)pyridin-3-yl group and a 4-(trifluoromethoxy)phenyl group.
Properties
CAS No. |
917966-41-7 |
|---|---|
Molecular Formula |
C21H14F3N3O3 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1-[2-(1-benzofuran-2-yl)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C21H14F3N3O3/c22-21(23,24)30-15-9-7-14(8-10-15)26-20(28)27-16-5-3-11-25-19(16)18-12-13-4-1-2-6-17(13)29-18/h1-12H,(H2,26,27,28) |
InChI Key |
TWNULCRGHUJTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=N3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea exhibit significant anticancer properties. For instance, the inhibition of the Hedgehog signaling pathway has been linked to the treatment of various cancers. Compounds targeting this pathway have shown promise in preclinical studies, suggesting that such urea derivatives could be effective in cancer therapy by disrupting tumor growth and proliferation pathways .
Antibacterial Activity
The antibacterial potential of fluorinated compounds has been extensively studied. Similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics. The incorporation of trifluoromethoxy groups enhances lipophilicity, potentially improving membrane permeability and bioactivity against resistant strains .
Drug Development
This compound serves as a scaffold for developing novel pharmaceuticals. Its unique chemical structure allows for modifications that can enhance its pharmacokinetic properties, such as solubility and stability. The compound's design reflects a strategic approach to creating more effective therapeutic agents with reduced side effects .
Potential in Neurological Disorders
Explorations into compounds with similar frameworks have suggested potential applications in treating neurological disorders. The ability of such compounds to cross the blood-brain barrier makes them suitable candidates for addressing conditions like Alzheimer’s disease and Parkinson's disease through neuroprotective mechanisms .
Molecular Design
The molecular structure of this compound features a benzofuran moiety linked to a pyridine ring, which is critical for its biological activity. The trifluoromethoxy group enhances electron-withdrawing properties, influencing the compound's reactivity and interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Benzofuran moiety | Contributes to anticancer activity |
| Pyridine ring | Enhances binding affinity to biological targets |
| Trifluoromethoxy group | Improves lipophilicity and membrane permeability |
In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. For example, a study highlighted the effectiveness of similar urea derivatives in inhibiting cell proliferation in various cancer cell lines, supporting their potential as anticancer agents .
Clinical Implications
Clinical implications of these findings suggest that further development of this compound could lead to new treatments for resistant bacterial infections and specific types of cancers, paving the way for clinical trials aimed at assessing safety and efficacy in humans.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Structural Analogues in Receptor Targeting
1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU)
- Structure: Shares the urea bridge and 4-(trifluoromethoxy)phenyl group but replaces benzofuran with a tert-butylphenoxy-pyridine moiety.
- Activity : BPTU is an allosteric modulator of the purinergic P2Y1 receptor, binding within the transmembrane (TM) bundle .
N-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea
- Structure : Contains a pyridyloxy-phenyl group and a chloro-trifluoromethylphenyl substituent.
- Synthesis : Prepared via isocyanate coupling, similar to methods described for related ureas .
- Physicochemical Properties : Melting point 207–209°C; molecular weight ~400 g/mol. Comparatively, the target compound’s benzofuran may lower melting points due to reduced symmetry.
Agrochemical Ureas
N-Benzoyl-N'-pyridyloxy phenyl ureas
- Examples : Patented compounds like N-benzoyl-N'-(3-chloro-4-fluorophenyl)urea (CAS 4310530) .
- Activity : Broad-spectrum insecticides/acaricides, targeting chitin synthesis .
- Structural Contrast : The target compound lacks the benzoyl group but includes benzofuran, which could shift activity from pesticidal to receptor modulation.
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)
- Structure : Simpler urea with dimethylamine and trifluoromethylphenyl groups.
- Use : Herbicide targeting photosynthesis .
- Comparison : The target compound’s larger aromatic systems (benzofuran, pyridine) likely enhance binding specificity compared to fluometuron’s simpler structure.
Molecular Properties
- Trends: Higher molecular weights correlate with increased aromatic substitution.
Biological Activity
N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea, a compound with the chemical formula C21H14F3N3O3, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety and trifluoromethoxy phenyl group. Its unique arrangement contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
-
Anticancer Properties
- Recent studies have highlighted the compound's potential in cancer therapy. It has shown cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells (FaDu) with an induction of apoptosis. The mechanism appears to involve interactions with cellular pathways that regulate cell survival and proliferation .
- A notable study indicated that compounds similar to this urea derivative demonstrated enhanced activity compared to standard chemotherapeutics like bleomycin, suggesting that structural modifications can significantly affect efficacy .
-
Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties. In vitro screening against Gram-positive and Gram-negative bacteria revealed promising results, with some derivatives showing better inhibition than traditional antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains .
- Enzyme Inhibition
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The presence of the benzofuran and pyridine moieties enhances binding affinity to target proteins, facilitating effective inhibition of enzymatic activity.
- Hydrogen Bonding : Structural analysis suggests that the carbonyl oxygen in the urea group forms hydrogen bonds with amino acid residues in the active sites of target enzymes, which is crucial for their inhibitory effects .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxicity in FaDu cells; better than bleomycin |
| Study B | Antimicrobial Screening | Effective against both Gram-positive and Gram-negative bacteria; outperformed standard antibiotics |
| Study C | Enzyme Inhibition | Strong binding to MurB enzyme; demonstrated IC50 values lower than existing inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
